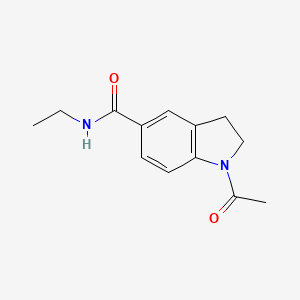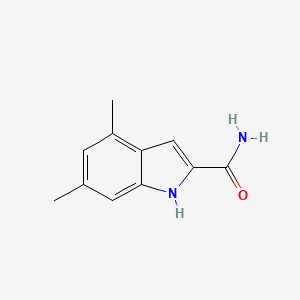
4,6-dimethyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-1H-indole-2-carboxamide, also known as DMIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMIC is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-1H-indole-2-carboxamide is not fully understood. However, studies have shown that it can inhibit the production of inflammatory cytokines and promote apoptosis in cancer cells. It is believed that 4,6-dimethyl-1H-indole-2-carboxamide achieves this by interacting with specific receptors or enzymes in the body.
Biochemical and Physiological Effects:
4,6-dimethyl-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and promote apoptosis in cancer cells. It has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,6-dimethyl-1H-indole-2-carboxamide is its versatility. It can be used in a variety of experiments, including medicinal chemistry, organic synthesis, and material science. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of 4,6-dimethyl-1H-indole-2-carboxamide is its potential toxicity. It is important to handle 4,6-dimethyl-1H-indole-2-carboxamide with care and follow proper safety protocols when working with it.
Direcciones Futuras
There are several future directions for research on 4,6-dimethyl-1H-indole-2-carboxamide. One potential area of research is the development of new anti-inflammatory and anti-tumor drugs based on 4,6-dimethyl-1H-indole-2-carboxamide. Another area of research is the synthesis of new organic compounds using 4,6-dimethyl-1H-indole-2-carboxamide as a starting material. Additionally, 4,6-dimethyl-1H-indole-2-carboxamide could be further studied for its anti-microbial properties, with the goal of developing new antibiotics. Overall, the potential applications of 4,6-dimethyl-1H-indole-2-carboxamide in various fields make it a promising area of research for the future.
Conclusion:
In conclusion, 4,6-dimethyl-1H-indole-2-carboxamide is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4,6-dimethyl-1H-indole-2-carboxamide can be synthesized by several methods and has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. The mechanism of action of 4,6-dimethyl-1H-indole-2-carboxamide is not fully understood, but it has been shown to have several biochemical and physiological effects. While 4,6-dimethyl-1H-indole-2-carboxamide has several advantages for lab experiments, it is important to handle it with care due to its potential toxicity. Overall, the potential applications of 4,6-dimethyl-1H-indole-2-carboxamide in various fields make it a promising area of research for the future.
Métodos De Síntesis
4,6-dimethyl-1H-indole-2-carboxamide can be synthesized by several methods, including the reaction of 2,3-dimethylindole with ethyl oxalyl chloride, followed by the reaction of the resulting compound with ammonia. Another method involves the reaction of 2,3-dimethylindole with acetyl chloride, followed by the reaction of the resulting compound with ammonia. Both methods result in the formation of 4,6-dimethyl-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
4,6-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in several fields, including medicinal chemistry, organic synthesis, and material science. 4,6-dimethyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
4,6-dimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-3-7(2)8-5-10(11(12)14)13-9(8)4-6/h3-5,13H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFVGAJAFJKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

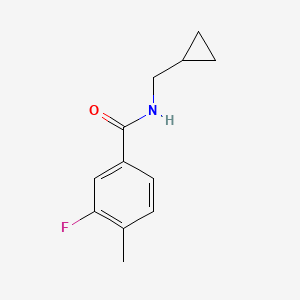





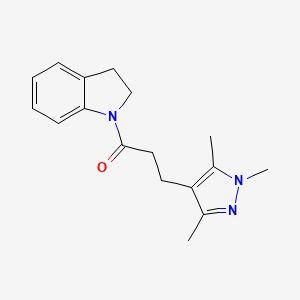

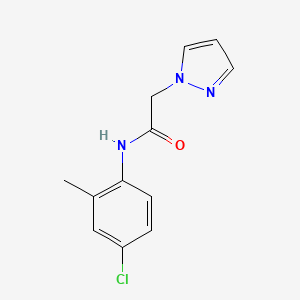
![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
